molecular formula C6H9NOS B6177632 (3-ethyl-1,2-oxazol-5-yl)methanethiol CAS No. 2763780-27-2

(3-ethyl-1,2-oxazol-5-yl)methanethiol

Cat. No.: B6177632
CAS No.: 2763780-27-2
M. Wt: 143.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-ethyl-1,2-oxazol-5-yl)methanethiol is a chemical compound belonging to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring This particular compound features an ethyl group at the third position and a methanethiol group at the fifth position of the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-ethyl-1,2-oxazol-5-yl)methanethiol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of suitable precursors containing the necessary functional groups. For example, the reaction of 3-ethyl-2-nitropropene with thiourea under acidic conditions can yield the desired oxazole derivative. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the correct formation of the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product.

Chemical Reactions Analysis

Types of Reactions

(3-ethyl-1,2-oxazol-5-yl)methanethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The ethyl group or the thiol group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

(3-ethyl-1,2-oxazol-5-yl)methanethiol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials, such as polymers and catalysts, due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of (3-ethyl-1,2-oxazol-5-yl)methanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The oxazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • (3-methyl-1,2-oxazol-5-yl)methanethiol
  • (3-methoxy-1,2-oxazol-5-yl)methanethiol
  • (5-methyl-1,2-oxazol-3-yl)methanethiol

Uniqueness

(3-ethyl-1,2-oxazol-5-yl)methanethiol is unique due to the presence of the ethyl group at the third position, which can influence its chemical reactivity and biological activity. Compared to similar compounds, the ethyl group may enhance the compound’s lipophilicity, potentially improving its ability to interact with hydrophobic regions of biological targets.

Properties

CAS No.

2763780-27-2

Molecular Formula

C6H9NOS

Molecular Weight

143.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.